molecular formula C34H30O15 B13388087 (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13388087
M. Wt: 678.6 g/mol
InChI Key: MSKVJEAKVWAQTA-QTLOJIOFSA-N
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Description

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane core followed by the attachment of the phenylprop-2-enoyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and molecular interactions. The phenyl groups may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid: Similar in structure but may differ in the position or number of hydroxyl groups.

    This compound: Another related compound with variations in the phenyl group substitutions.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties

Biological Activity

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid, also known as 3,4,5-tricaffeoylquinic acid (TCQA), is a polyphenolic compound derived from various plant sources. It has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C34H30O15C_{34}H_{30}O_{15} with a molecular weight of approximately 678.59 g/mol. Its structure features three caffeoyl groups attached to a cyclohexane ring, contributing to its stability and biological activity. TCQA is soluble in water and various organic solvents but insoluble in non-polar solvents like ether and benzene .

Antioxidant Activity

TCQA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Numerous studies have shown that TCQA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This mechanism suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the anticancer effects of TCQA on various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, studies demonstrated that TCQA significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .

Study 1: Antioxidant Capacity

A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of TCQA using DPPH and ABTS assays. The results showed that TCQA had a higher scavenging ability compared to other phenolic compounds, indicating its strong potential as a natural antioxidant .

Study 2: Anti-inflammatory Mechanism

In a study published in the Journal of Medicinal Food (2023), researchers investigated the anti-inflammatory effects of TCQA on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The findings revealed that TCQA significantly reduced nitric oxide production and downregulated the expression of COX-2 and iNOS, key enzymes involved in inflammation .

Study 3: Cancer Cell Inhibition

A recent article published in Frontiers in Pharmacology (2024) explored the anticancer properties of TCQA against human colorectal cancer cells. The study found that TCQA treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and Bax expression .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; reduces oxidative stressZhang et al., 2020
Anti-inflammatoryInhibits cytokine production; reduces inflammation markersJournal of Medicinal Food, 2023
AnticancerInduces apoptosis; inhibits cell proliferationFrontiers in Pharmacology, 2024

Properties

Molecular Formula

C34H30O15

Molecular Weight

678.6 g/mol

IUPAC Name

(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/t27-,28-,32?,34?/m1/s1

InChI Key

MSKVJEAKVWAQTA-QTLOJIOFSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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